molecular formula C21H25ClF3NO5 B11504587 2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate

2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate

Cat. No.: B11504587
M. Wt: 463.9 g/mol
InChI Key: YETSFNAMGSRZAE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate is a complex organic compound that features a trifluoroethyl group, a chlorophenyl group, and a cyclohexanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.

  • Step 1: Preparation of the Intermediate

    • The initial step involves the synthesis of the intermediate compound, which includes the formation of the 2-chlorophenyl group and the ethoxy-oxopropyl moiety.
    • Common reagents: Ethyl chloroformate, 2-chlorobenzylamine, and a base such as triethylamine.
    • Reaction conditions: The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions.
  • Step 2: Formation of the Carbamoyl Group

    • The intermediate is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group.
    • Common reagents: Isocyanates or carbamoyl chlorides.
    • Reaction conditions: The reaction is usually performed at room temperature with stirring to ensure complete conversion.
  • Step 3: Cyclohexanecarboxylate Formation

    • The final step involves the introduction of the cyclohexanecarboxylate moiety through esterification or amidation reactions.
    • Common reagents: Cyclohexanecarboxylic acid or its derivatives.
    • Reaction conditions: The reaction is typically carried out under reflux conditions with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The trifluoroethyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether

Uniqueness

2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group enhances its stability and reactivity, while the chlorophenyl and cyclohexanecarboxylate moieties contribute to its versatility in various applications.

Properties

Molecular Formula

C21H25ClF3NO5

Molecular Weight

463.9 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-[[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C21H25ClF3NO5/c1-2-30-18(27)11-17(15-9-5-6-10-16(15)22)26-19(28)13-7-3-4-8-14(13)20(29)31-12-21(23,24)25/h5-6,9-10,13-14,17H,2-4,7-8,11-12H2,1H3,(H,26,28)

InChI Key

YETSFNAMGSRZAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2CCCCC2C(=O)OCC(F)(F)F

Origin of Product

United States

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